molecular formula C9H7N3O B13093063 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B13093063
M. Wt: 173.17 g/mol
InChI Key: RZMOJCBAGWENSU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-component condensation reactions. One common method involves the reaction of cyanothioacetamide with acetaldehyde and a suitable amine, such as piperidine . The reaction conditions often include the use of an acidic or basic catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, it exhibits affinity for the zinc finger domain of the HIV-1 nucleocapsid protein, which is crucial for the virus’s replication process . The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2,4-dimethyl-6-oxo-1H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C9H7N3O/c1-5-7(3-10)6(2)12-9(13)8(5)4-11/h1-2H3,(H,12,13)

InChI Key

RZMOJCBAGWENSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1C#N)C)C#N

Origin of Product

United States

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